Methyl 2-hydroxy-3-methylbutanoate

Chiral resolution Enantioselective synthesis Stereochemistry

Methyl 2-hydroxy-3-methylbutanoate (CAS 17417-00-4, C₆H₁₂O₃, MW 132.16) is a chiral α-hydroxy ester existing as a racemic mixture of (R)- and (S)-enantiomers. It serves as a versatile chiral building block and intermediate in asymmetric synthesis, pharmaceutical research, and flavor/fragrance development.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 17417-00-4
Cat. No. B100635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-3-methylbutanoate
CAS17417-00-4
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)O
InChIInChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3
InChIKeyYSGBMDFJWFIEDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-hydroxy-3-methylbutanoate (CAS 17417-00-4): Chiral α-Hydroxy Ester Procurement and Differentiation Guide


Methyl 2-hydroxy-3-methylbutanoate (CAS 17417-00-4, C₆H₁₂O₃, MW 132.16) is a chiral α-hydroxy ester existing as a racemic mixture of (R)- and (S)-enantiomers [1]. It serves as a versatile chiral building block and intermediate in asymmetric synthesis, pharmaceutical research, and flavor/fragrance development [2]. The compound features a stereogenic center at the C2 position bearing a hydroxyl group and an isopropyl substituent (XLogP3-AA 0.8, TPSA 46.5 Ų), conferring distinct physicochemical and stereochemical properties compared to linear-chain α-hydroxy esters [1][3].

Chiral α-hydroxy ester building block for asymmetric synthesis and stereochemical studies
Racemic mixture available; separate (R)- and (S)-enantiomers procurable for enantiomer-specific workflows
Supports chiral resolution, GC-MS analytical reference, and biocatalytic selectivity screening
Research use only; verify stereochemical identity and purity per application context

Why Methyl 2-hydroxy-3-methylbutanoate Cannot Be Casually Substituted with Other α-Hydroxy Esters


Substituting methyl 2-hydroxy-3-methylbutanoate with other α-hydroxy esters such as methyl lactate (methyl 2-hydroxypropanoate) or methyl 2-hydroxy-4-methylpentanoate introduces non-trivial variations in chromatographic retention behavior, stereochemical outcome, and downstream reactivity [1]. The branched isopropyl substituent at C3 confers significantly different GC retention indices compared to linear-chain analogs: methyl 2-hydroxy-3-methylbutanoate exhibits a retention index of 889 on DB-5MS and 1383-1396 on polar wax columns [2][3], whereas methyl lactate (MW 104.10) and methyl 2-hydroxy-4-methylpentanoate (MW 146.18, boiling point 181.6 °C) possess fundamentally distinct physical properties and elution profiles [4][5]. Critically, the C2 stereogenic center adjacent to the branched isopropyl group creates a steric environment that influences enzymatic recognition and chiral discrimination differently than analogs with linear or differently branched side chains—a factor that directly impacts enantioselective synthesis outcomes .

Branched isopropyl side chain alters GC retention behaviour relative to linear-chain α-hydroxy esters; method transfer may require full revalidation.
C2 stereogenic centre adjacent to the branched group may shift enantioselective synthesis outcomes compared to methyl lactate or extended-branch analogs.
Vendor analytical documentation varies significantly; identity and purity should be independently verified before substituting into established protocols.

Quantitative Differentiation Evidence: Methyl 2-hydroxy-3-methylbutanoate vs. Closest Analogs


Enantiomeric Purity and Chiral Accessibility: Racemate vs. Enantiopure Forms

Methyl 2-hydroxy-3-methylbutanoate (CAS 17417-00-4) is commercially supplied as the racemic mixture, whereas the (S)-enantiomer (CAS 24347-63-5) and (R)-enantiomer (CAS 90244-32-9) are available as distinct, optically pure compounds [1]. The (S)-enantiomer exhibits a specific optical rotation of [α]D = +23.7 (c 1.00, CHCl₃) [2]. The two enantiomers may exhibit different biological activities and sensory properties . Procurement of the racemate versus a single enantiomer represents a critical decision point: the racemate (CAS 17417-00-4) is suitable for applications not requiring stereochemical fidelity, whereas enantiopure forms (CAS 24347-63-5 or 90244-32-9) are required for asymmetric synthesis, chiral chromatography, or stereospecific biological assays .

Optical purity
Class-level
Racemate: [α]D 0°
(S)-enantiomer: +23.7°
Enantiomeric form selection supports chiral attribution review.
Stereochemical fidelity required for asymmetric synthesis; racemate not suitable where single enantiomer needed.
Chiral resolution Enantioselective synthesis Stereochemistry

GC-MS Retention Index Differentiation from Linear-Chain and Extended-Branch α-Hydroxy Esters

Methyl 2-hydroxy-3-methylbutanoate exhibits distinct GC retention behavior relative to structurally similar α-hydroxy esters, enabling unambiguous identification in complex mixtures. On a DB-5MS non-polar column, it elutes with a retention index (RI) of 889 [1]. On polar stationary phases (DB-Wax, AT-Wax, TC-Wax), its RI ranges from 1383 to 1396 [2][3][4]. In contrast, methyl lactate (methyl 2-hydroxypropanoate) has a significantly lower molecular weight (104.10 vs. 132.16) and earlier elution, while methyl 2-hydroxy-4-methylpentanoate (MW 146.18) exhibits a boiling point of 181.6 °C at 760 mmHg and correspondingly longer retention [5].

GC retention index
Reported
RI 889 (DB-5MS) / 1383–1396 (polar wax)
Supports chromatographic identification; revalidate methods if substituting linear-chain esters.
MW and boiling point differences further separate from methyl lactate and extended-branch analogs.
Analytical chemistry GC-MS Chromatographic separation

Vendor-Dependent Analytical Data Availability and Procurement Risk Profile

Procurement of methyl 2-hydroxy-3-methylbutanoate presents variable analytical documentation across commercial sources. Sigma-Aldrich (catalog CDS021214) explicitly states: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' and 'we don't have COAs for this product available online' . In contrast, specialized chiral chemical suppliers provide enantiopure forms with defined analytical specifications: (S)-enantiomer available at ≥96% purity with full characterization including specific optical rotation ; (R)-enantiomer available at 95% minimum purity with boiling point (165.6 °C at 760 mmHg) and flash point (57.2 °C) specified .

Vendor documentation
Data to verify
Racemate: no COA available.
Enantiopure: ≥95–96% purity, full characterization.
Analytical documentation context; verify identity and purity before use.
Procurement from suppliers without COA may require in-house characterization.
Procurement Quality assurance Analytical characterization

Enantioselectivity and Enzymatic Recognition: Implications for Biocatalytic Applications

The C2 stereogenic center of methyl 2-hydroxy-3-methylbutanoate confers differential enzymatic recognition between (R)- and (S)-enantiomers, a property exploited in lipase-catalyzed kinetic resolutions . The corresponding free acid, (S)-2-hydroxy-3-methylbutyric acid, has been utilized in lipase-catalyzed transesterification for the stereocontrolled synthesis of hapalosin, a cyclic depsipeptide with multidrug resistance reversal activity [1]. While direct quantitative selectivity data (E-values) for the methyl ester are not reported in the open literature, the structural precedent indicates that the branched isopropyl group adjacent to the chiral center creates steric discrimination not present in simpler α-hydroxy esters such as methyl lactate [2].

Enzymatic selectivity
Class-level inference
Isopropyl side chain steric bulk distinct from methyl lactate; lipase resolution reported for corresponding acid.
Steric profile may support enzyme selectivity screening; direct E-values not reported.
Structural precedent from hapalosin synthesis using the free acid.
Biocatalysis Enzymatic resolution Lipase selectivity

Optimal Application Scenarios for Methyl 2-hydroxy-3-methylbutanoate Based on Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis Requiring Defined Stereochemistry

When stereochemical outcome is critical—such as in pharmaceutical intermediate synthesis or natural product total synthesis—procure the enantiopure (S)- or (R)-form (CAS 24347-63-5 or 90244-32-9) rather than the racemate (CAS 17417-00-4). The (S)-enantiomer exhibits [α]D = +23.7 (c 1.00, CHCl₃) and has been validated as a chiral precursor for peptide synthesis and hapalosin construction [1]. Selection of the appropriate enantiomer is essential for applications where the C2 stereogenic center adjacent to the branched isopropyl group dictates downstream stereochemical fidelity and biological activity .

GC-MS Analytical Method Development and Quality Control of Fermentation Products

For GC-MS analysis of fermented beverages, food products, or metabolomics studies, methyl 2-hydroxy-3-methylbutanoate serves as a reference standard with well-documented retention indices: RI = 889 on DB-5MS and RI = 1383-1396 on polar wax phases [2]. These established RI values enable confident peak identification without requiring custom synthesis of reference materials. Note that substitution with methyl lactate or methyl 2-hydroxy-4-methylpentanoate would require complete revalidation of chromatographic methods due to their distinct molecular weights and elution profiles [3].

Enzymatic Resolution Studies and Biocatalyst Screening

Researchers evaluating lipase selectivity or developing kinetic resolution protocols should consider methyl 2-hydroxy-3-methylbutanoate (or its enantiopure forms) as a substrate with intermediate steric bulk compared to methyl lactate. The isopropyl substituent at C3 creates a distinct steric environment that influences enzyme-substrate recognition, as demonstrated by the successful use of the corresponding acid in lipase-catalyzed resolutions for hapalosin synthesis [4]. This compound fills a niche between minimally hindered methyl lactate and bulkier substrates, enabling systematic structure-selectivity relationship studies.

Flavor and Fragrance Research Requiring Defined Stereochemical Identity

In flavor and fragrance applications where enantiomeric composition affects sensory properties, (S)- and (R)-methyl 2-hydroxy-3-methylbutanoate may exhibit distinct odor profiles and biological interactions . The (S)-enantiomer has been specifically identified as a chiral ester providing fruity aroma notes relevant to flavor compound development . Procurement of defined enantiomers (≥95-96% purity) from specialized chiral suppliers is recommended for sensory evaluation studies, as racemic material may confound odor perception or biological activity interpretation .

Application
Selection Property
Validation Focus
Stereochemical-control and chiral building block research
Enantiomeric composition (racemate vs. single enantiomer)
Optical rotation and enantiomeric purity verification
GC-MS reference standard for volatile compound identification
Chromatographic retention index profile
Cross-study retention index alignment and peak identity confirmation
Biocatalyst and lipase selectivity screening
Substrate steric profile (isopropyl substituent)
Enantioselectivity and kinetic resolution under assay conditions
Flavor and fragrance enantiomer sensory studies
Enantiomer-specific sensory response
Enantiomeric purity and odor profile correlation

Technical Documentation Hub

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